Ethyl 2-(trifluoromethyl)cyclohexanecarboxylate
Description
Properties
Molecular Formula |
C10H15F3O2 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h7-8H,2-6H2,1H3 |
InChI Key |
OAXWHLWVOXIJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(Trifluoromethyl)cyclopropanecarboxylate
- Structure : Cyclopropane ring with -CF₃ at the 2-position and ethyl ester.
- Key Differences :
- The cyclopropane ring introduces significant ring strain, increasing reactivity compared to the more stable cyclohexane analog.
- Smaller ring size reduces steric hindrance but limits conformational flexibility.
- Applications : Cyclopropane derivatives are often used as bioisosteres in drug design due to their unique geometric constraints .
Ethyl 4-Oxo-2-(Trifluoromethyl)cyclohexane-1-carboxylate
- Structure : Cyclohexane ring with -CF₃ at the 2-position, ethyl ester at the 1-position, and a ketone (oxo) group at the 4-position.
- Key Differences: The oxo group introduces polarity and electrophilicity, enabling reactions like nucleophilic additions or reductions, which are absent in the non-oxidized target compound. Molecular formula: C₁₀H₁₃F₃O₃ (vs. C₁₀H₁₃F₃O₂ for the target compound, assuming similar substitution).
- Synthesis : Likely involves oxidation or ketone-introducing steps during cyclohexane functionalization .
Ethyl 2-Oxocyclohexanecarboxylate
- Structure : Cyclohexane with a ketone at the 2-position and ethyl ester.
- Key Differences :
- Replaces -CF₃ with a ketone, drastically altering electronic properties (electron-withdrawing -CF₃ vs. polar oxo group).
- Higher solubility in polar solvents due to the oxo group.
- Synthesis: Prepared via Claisen condensation of cyclohexanone with diethyl oxalate under basic conditions (e.g., sodium ethoxide) .
Ethyl 2-Hydroxycyclohexanecarboxylate
- Structure : Cyclohexane with a hydroxyl (-OH) group at the 2-position and ethyl ester.
- Key Differences: The hydroxyl group enables hydrogen bonding, increasing hydrophilicity and boiling point compared to the -CF₃ analog.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges : Introducing -CF₃ to cyclohexane requires specialized reagents (e.g., trifluoromethylation agents), whereas oxo/hydroxy derivatives are accessible via classical organic reactions .
- Industrial Relevance : Fluorinated compounds like the target are prioritized in drug discovery for their improved bioavailability and resistance to metabolic degradation .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(trifluoromethyl)cyclohexanecarboxylate, and how are yields optimized?
The synthesis typically involves multi-step reactions, such as cyclohexane ring functionalization followed by trifluoromethylation and esterification. For example, analogous compounds like Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate are synthesized via nucleophilic substitution and catalytic coupling reactions . Optimization strategies include:
- Using palladium catalysts for cross-coupling reactions to introduce the trifluoromethyl group .
- Adjusting reaction temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., DMF or THF) to improve intermediate stability .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- LCMS/HPLC : To confirm molecular weight (e.g., m/z 366 [M+H]+ observed in trifluoromethylpyrimidine analogs) and purity (retention time ~1.26 minutes under SMD-TFA05 conditions) .
- NMR (¹H/¹³C): For structural elucidation, particularly to resolve cyclohexane ring conformers and trifluoromethyl group orientation .
- X-ray crystallography : Used in related compounds (e.g., Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) to confirm stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) may arise from dynamic conformational changes. Strategies include:
- Variable-temperature NMR : To probe ring-flipping or trifluoromethyl group rotation dynamics .
- DFT calculations : Compare computed spectra (B3LYP/6-31G* level) with experimental data to identify dominant conformers .
- Cross-validation with LCMS : Ensure observed m/z matches theoretical isotopic patterns .
Q. What methodologies are used to study the compound's interactions with biological targets?
Advanced interaction studies involve:
- Molecular docking : To predict binding affinities with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
- Enzyme inhibition assays : Measure IC50 values in vitro using fluorogenic substrates .
Q. How can reaction mechanisms involving this compound be elucidated?
Mechanistic insights are gained through:
Q. What strategies address low yields in large-scale synthesis?
Scale-up challenges include side reactions (e.g., ester hydrolysis). Mitigation involves:
- Flow chemistry : Improve heat/mass transfer for exothermic trifluoromethylation steps .
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl esters) during synthesis .
- DoE (Design of Experiments) : Optimize parameters like catalyst loading (0.5–2 mol%) and solvent ratios .
Methodological Challenges and Solutions
Q. How can stereochemical impurities be detected and resolved?
- Chiral HPLC : Use columns like Chiralpak IA with heptane/ethanol mobile phases to separate enantiomers .
- Vibrational circular dichroism (VCD) : Differentiate diastereomers via distinct IR signatures .
Q. What are the best practices for handling and storing this compound?
- Storage : Under inert atmosphere (argon) at 2–8°C to prevent ester hydrolysis .
- Solubility : Pre-dissolve in DMSO for biological assays (test stability via LCMS over 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
